Clarithromycin lactobionate

Description

Properties

IUPAC Name |

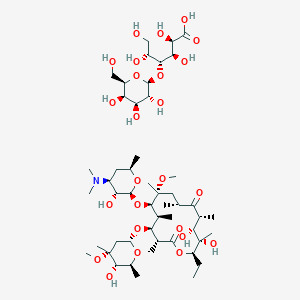

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H69NO13.C12H22O12/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3;3-10,12-20H,1-2H2,(H,21,22)/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVXTLPOSMQGRC-BDHJQFRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H91NO25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1106.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135326-55-5 | |

| Record name | Clarithromycin lactobionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135326555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLARITHROMYCIN LACTOBIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4108JKI097 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Clarithromycin Lactobionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for clarithromycin (B1669154) lactobionate (B10762962), a salt form of the macrolide antibiotic clarithromycin, designed to enhance its aqueous solubility for parenteral administration. The information presented is collated from established patented methodologies.

Introduction

Clarithromycin is a broad-spectrum antibiotic effective against a variety of bacterial infections.[1] However, its low aqueous solubility presents challenges for developing intravenous formulations. The formation of a salt with lactobionic acid significantly improves its solubility, making it suitable for injection.[1][2] This guide details the chemical synthesis and subsequent purification steps to obtain high-purity clarithromycin lactobionate suitable for pharmaceutical use.

Synthesis of this compound

The synthesis of this compound is achieved through a salt formation reaction between clarithromycin and lactobionic acid in a suitable solvent system. The general process involves the preparation of a lactobionic acid solution followed by its reaction with clarithromycin.

1. Preparation of Lactobionic Acid Solution

Two primary methods for preparing the lactobionic acid solution are described:

-

Method A: From Sodium Lactobionate via Ion Exchange: This method starts with the more stable sodium salt of lactobionic acid. An aqueous solution of sodium lactobionate is passed through an ion exchange column to produce a lactobionic acid aqueous solution.[3]

-

Method B: Direct Dissolution and Pre-treatment of Lactobionic Acid: This method involves dissolving lactobionic acid directly in water, followed by a heating step. This pre-treatment is intended to convert the lactone form of the acid into the open-chain acidic form, which is more suitable for the salt formation reaction.[4]

2. Salt Formation Reaction

Clarithromycin is dissolved in an organic solvent, typically acetone (B3395972), under heating. The prepared lactobionic acid solution is then added dropwise to the clarithromycin solution. The reaction is monitored, often by pH measurement, and the addition is stopped upon reaching a specific endpoint.[3]

Experimental Protocol: Synthesis

Method A: From Sodium Lactobionate

-

Preparation of Lactobionic Acid Solution:

-

Dissolve sodium lactobionate in purified water at a weight ratio of 1:1 to 1:2.[3]

-

Heat the solution to 55°C and stir until the sodium lactobionate is completely dissolved.[3]

-

Pass the resulting aqueous solution through an ion exchange column.

-

Control the eluent flow rate to 3.5-4.5 L/min to obtain the lactobionic acid aqueous solution.[3]

-

-

Reaction with Clarithromycin:

-

In a separate reaction vessel, dissolve clarithromycin in acetone. The weight ratio of clarithromycin to acetone can range from 1:4 to 1:6.[3]

-

Heat the clarithromycin-acetone solution to 50-55°C with stirring.[3]

-

Begin the dropwise addition of the lactobionic acid aqueous solution.

-

Monitor the pH of the reaction mixture and stop the addition when the pH reaches the desired endpoint.[3]

-

Method B: From Lactobionic Acid

-

Lactobionic Acid Pre-treatment:

-

Mix lactobionic acid and water.

-

Heat the mixture to 50-60°C until the content of the acid form of lactobionic acid is ≥95% as determined by a suitable analytical method like potentiometric titration.[4]

-

-

Reaction with Clarithromycin:

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Method A | ||

| Sodium Lactobionate:Water Ratio (w/w) | 1:1 to 1:2 | [3] |

| Dissolution Temperature | 55°C | [3] |

| Ion Exchange Eluent Flow Rate | 3.5-4.5 L/min | [3] |

| Clarithromycin:Acetone Ratio (w/w) | 1:4 to 1:6 | [3] |

| Reaction Temperature | 50-55°C | [3] |

| Method B | ||

| Lactobionic Acid Pre-treatment Temp. | 50-60°C | [4] |

| Reaction Temperature | 40-50°C | [4] |

Purification of this compound

Following the synthesis, a multi-step purification process is employed to isolate and purify the this compound. This process typically includes decolorization, filtration, crystallization, centrifugation, and drying.

Experimental Protocol: Purification

-

Decolorization and Filtration:

-

Crystallization:

-

Isolation and Drying:

Quantitative Data for Purification and Product Characteristics

| Parameter | Value | Reference |

| Crystallization Temperature | 10-20°C (Optimal: 10-15°C) | [3] |

| Crystallization Time | 4-6 hours (Optimal: 5-6 hours) | [3] |

| Achieved Purity (by HPLC) | 99.15% - 99.34% | [3] |

| Overall Yield | 83% - 85% | [3] |

Process Visualization

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Reactants and Product

Caption: Reactants leading to the formation of this compound.

References

- 1. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN115010768A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN113173956B - A kind of preparation method of this compound - Google Patents [patents.google.com]

Physicochemical Characterization of Clarithromycin Lactobionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of clarithromycin (B1669154) lactobionate (B10762962), a salt form of the macrolide antibiotic clarithromycin, designed to enhance its aqueous solubility for parenteral administration. This document collates critical data on its solubility, stability, and solid-state characteristics, and details the experimental protocols for its characterization.

Introduction

Clarithromycin, a second-generation macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its clinical efficacy is hampered by its very low intrinsic aqueous solubility.[1] To overcome this limitation for intravenous formulations, clarithromycin is often prepared as a lactobionate salt. This salt formation significantly improves its solubility in water, enabling the preparation of parenteral dosage forms.[2] A thorough understanding of the physicochemical properties of clarithromycin lactobionate is paramount for the development of stable, safe, and effective drug products.

General Properties

This compound is a white or almost white crystalline powder.[3] It is formed by an acid-base reaction between the basic dimethylamino group on the desosamine (B1220255) sugar of clarithromycin and the acidic lactobionic acid.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅₀H₈₉NO₂₄ | [1] |

| Molecular Weight | 1088.23 g/mol | [1] |

| Appearance | White or almost white, crystalline powder | [3] |

| pKa (Clarithromycin) | 8.8 | [1] |

Solubility Profile

The primary advantage of the lactobionate salt is its enhanced aqueous solubility compared to the clarithromycin base, which is practically insoluble in water.[1] The solubility of clarithromycin is pH-dependent, with increased solubility in acidic conditions due to the protonation of its amine group.[4]

Table 2: Solubility Data for Clarithromycin and its Lactobionate Salt

| Solvent | Clarithromycin | This compound | Reference(s) |

| Water | Practically insoluble (~0.33 mg/mL) | Soluble, used for IV formulations at ~2 mg/mL | [1][5] |

| Acetone | Soluble | Soluble | [3] |

| Methylene Chloride | Soluble | Soluble | [3] |

| Methanol | Slightly soluble | Slightly soluble | [3] |

| PBS (pH 7.2) | ~500 µg/mL | - | [1] |

Note: The solubility of this compound in water is sufficient for the preparation of intravenous solutions, typically reconstituted to a concentration of 50 mg/mL before further dilution.[5]

Stability Characteristics

Clarithromycin is known to be unstable in acidic conditions, undergoing rapid degradation.[6] The formation of the lactobionate salt and appropriate formulation strategies are crucial for its stability. The pH of the formulation is a critical factor, with greater stability observed at pH values above 4.8.[1]

Table 3: Stability of this compound under Various Conditions

| Condition | Observation | Reference(s) |

| Acidic pH (e.g., pH 1.5-2.0) | Rapid degradation. 70% degradation at pH 1.5 in 30 minutes. | [6] |

| pH > 5.0 | Scarcely decomposes. | [6] |

| Reconstituted Solution (50 mg/mL) | Chemically and physically stable for 48 hours at 5±3°C and for 24 hours at 25±2°C. | [5] |

| Topical Cream (1%) | Stable for at least 60 days at 40°C and for 90 days at room temperature and under refrigeration. | [7] |

| Oxidative Stress | Sensitive to oxidizing conditions. | [7] |

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its processing and stability. Techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) Spectroscopy are essential for characterizing this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the compound, such as its melting point and crystallinity. The endothermic peak of clarithromycin is observed around 228.51°C.[1]

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful tool for identifying the crystalline form of a substance. Clarithromycin is known to exist in different polymorphic forms (Form I and Form II), which can be distinguished by their unique diffraction patterns.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule and can be used to confirm the salt formation and identify any interactions with excipients. The FTIR spectrum of clarithromycin shows characteristic peaks for its carbonyl, hydroxyl, and amine groups.[10]

Experimental Protocols

Preparation of this compound

The following is a general workflow for the preparation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a standard method for determining the purity and concentration of this compound.

-

Instrumentation: A standard HPLC system with a UV or electrochemical detector.

-

Column: A C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A mixture of a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio is commonly used.[11]

-

Detection: UV detection at approximately 205 nm or 210 nm.[11][12]

-

Procedure:

-

Prepare a standard solution of clarithromycin of known concentration in the mobile phase.

-

Prepare the sample solution by accurately weighing and dissolving the this compound in the mobile phase.

-

Filter both solutions through a 0.45 µm filter.

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the peak responses and calculate the amount of clarithromycin in the sample by comparing the peak areas.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC is employed to study the thermal behavior of the substance.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-10 mg of the sample into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.[13]

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.[14]

-

Heating Rate: A typical heating rate is 10°C/min.

-

Temperature Range: Scan from ambient temperature to a temperature above the expected melting point (e.g., 30°C to 250°C).

-

-

Data Analysis: The heat flow is plotted against temperature. The peak of the endotherm corresponds to the melting point.

X-Ray Powder Diffraction (XRPD) Protocol

XRPD is used to analyze the crystal structure of the material.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

-

Sample Preparation: The sample is finely powdered and packed into a sample holder.

-

Experimental Conditions:

-

Voltage and Current: Typically 40 kV and 40 mA.

-

Scan Range: Scan over a 2θ range of 5° to 40°.

-

Scan Speed: A suitable scan speed is 2°/min.

-

-

Data Analysis: The diffraction pattern is recorded as a plot of intensity versus 2θ angle. The positions and intensities of the diffraction peaks are characteristic of the crystalline form.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR is used to identify the functional groups and confirm the structure of the compound.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with KBr powder and compressed into a thin, transparent disk.

-

Experimental Conditions:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Analysis: The infrared spectrum is a plot of transmittance or absorbance versus wavenumber. The characteristic absorption bands are assigned to the corresponding functional groups in the molecule.

Logical Relationship of Characterization Techniques

The following diagram illustrates the interconnectedness of the various physicochemical characterization techniques in the development and quality control of this compound.

Conclusion

The physicochemical characterization of this compound is a critical component of its development as a parenteral antibiotic. Its enhanced aqueous solubility compared to the parent drug is its most significant attribute. However, its stability, particularly in relation to pH, must be carefully controlled through formulation. A combination of analytical techniques, including HPLC, DSC, XRPD, and FTIR, is essential for a comprehensive understanding and for ensuring the quality, safety, and efficacy of the final drug product. The data and protocols presented in this guide serve as a valuable resource for professionals involved in the research and development of clarithromycin-based therapeutics.

References

- 1. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound CAS No 135326-55-5 [ahabiochem.com]

- 4. researchgate.net [researchgate.net]

- 5. assets.hpra.ie [assets.hpra.ie]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization and quantitation of clarithromycin polymorphs by powder X-ray diffractometry and solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. RP-HPLC method for clarithromycin assay in bulk and formulation. [wisdomlib.org]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. appropedia.org [appropedia.org]

A Technical Guide to the Solubility Enhancement Mechanisms of Clarithromycin Lactobionate

Abstract: Clarithromycin (B1669154), a broad-spectrum macrolide antibiotic, is categorized as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1][2][3][4] This inherent poor solubility, approximately 0.33 mg/mL in water, presents a significant challenge for formulation development, particularly for parenteral dosage forms.[5] The primary strategy to overcome this limitation is the formation of a salt, clarithromycin lactobionate (B10762962), by reacting clarithromycin with lactobionic acid. This significantly improves aqueous solubility.[5][6][7] This technical guide provides an in-depth analysis of the core mechanisms behind the solubility enhancement of clarithromycin lactobionate, exploring the primary salt formation and secondary strategies including the use of co-solvents, solid dispersions, nanotechnology, and other advanced drug delivery systems. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided for researchers, scientists, and drug development professionals.

Core Mechanism: Salt Formation with Lactobionic Acid

The fundamental mechanism for enhancing the aqueous solubility of clarithromycin is its conversion into a salt form. Clarithromycin possesses a dimethylamino group which is basic (pKa 8.8) and can be protonated.[5] Lactobionic acid, an aldonic acid comprised of galactose and gluconic acid, serves as an effective organic acid to form a stable, water-soluble salt with clarithromycin.[5][6] Studies comparing nine different acids concluded that lactobionic acid was the most effective at increasing the drug's solubility in water, making it suitable for injectable formulations.[5] This acid-base reaction converts the poorly soluble free base of clarithromycin into the highly soluble lactobionate salt.

Caption: Primary solubility enhancement via salt formation.

Secondary Enhancement Mechanisms

While salt formation is the primary strategy, solubility can be further augmented by combining this compound with other formulation technologies.

Co-solvency and Micellar Solubilization

The addition of non-ionic surfactants acts as a co-solvent system that further boosts the solubility of the clarithromycin-lactobionic acid formulation. These surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that entrap the drug, increasing its apparent solubility.[5] Studies have shown that surfactants like Cremophor and Myrj 52 significantly increase drug solubility, with Cremophor demonstrating a higher enhancing effect than Myrj 52.[5][7][8] Formulations containing these surfactants achieved solubilities of 70-85 mg/mL, compared to 65-70 mg/mL for formulations with lactobionic acid alone.[5]

Caption: Micellar solubilization of drug by surfactants.

Solid Dispersion Technology

Solid dispersion is a technique where the drug is dispersed in an inert, hydrophilic carrier matrix. This enhances solubility by reducing drug particle size, increasing the surface area, and, most importantly, converting the drug from a crystalline to a more soluble amorphous form.[9]

-

Mechanism: The drug is molecularly dispersed within the carrier, preventing crystallization and presenting it in a high-energy amorphous state, which has higher solubility.[9]

-

Methods: The fusion (or melting) method is a common technique where the carrier (e.g., Mannitol, Kollidon VA64) is melted, and the drug is dissolved or mixed into the molten carrier before cooling and solidifying.[1][2][10]

-

Efficacy: A solid dispersion of clarithromycin with Kollidon VA64 prepared by hot-melt extrusion resulted in a 4.5-fold increase in saturation solubility in a pH 6.8 medium.[10]

Caption: Workflow for solid dispersion via fusion method.

Nanotechnology Approaches

Reducing the particle size of a drug to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation. This leads to a higher dissolution rate and apparent solubility.

-

Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. The sonoprecipitation method involves dissolving clarithromycin in an acidic solution and then raising the pH under sonication in the presence of a stabilizer (like HPMC), causing the drug to precipitate as nanoparticles.[11]

-

Co-grinding: This dry-milling process involves grinding the drug with water-soluble carriers (e.g., PVP) and surfactants (e.g., SLS) to produce nanoparticles.[3]

Caption: Principle of solubility enhancement via nanotechnology.

Other Advanced Delivery Systems

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that, upon mild agitation in an aqueous medium like gastrointestinal fluids, spontaneously form fine oil-in-water emulsions.[12] This system maintains the drug in a solubilized state within the small oil droplets, presenting a large surface area for absorption and bypassing the dissolution step.[12][13]

-

Cyclodextrin (B1172386) Complexation: Clarithromycin can form inclusion complexes with cyclodextrins (like β-cyclodextrin). The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the complex imparts water solubility.[14] The addition of a water-soluble polymer can create a ternary system that further enhances this effect.[14]

Quantitative Solubility Data Summary

The following table summarizes the quantitative data on clarithromycin solubility achieved through various enhancement strategies.

| Formulation / System | Solvent / Medium | Reported Solubility | Fold Increase (Approx. vs. Water) | Reference |

| Clarithromycin (Intrinsic) | Water (pH 7.0) | ~0.33 - 0.5 mg/mL | 1x | [5] |

| Clarithromycin | Ethanol, DMSO, DMF | ~1.0 mg/mL | ~3x | [15] |

| Clarithromycin | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | ~1.5x | [15] |

| Clarithromycin + Lactobionic Acid | Water | 65 - 70 mg/mL | ~200x | [5] |

| Clarithromycin + Lactobionic Acid + Surfactants | Water | 70 - 85 mg/mL | ~230x | [5] |

| Solid Dispersion (Kollidon VA64) | pH 6.8 Buffer | 4.5-fold increase over pure drug | - | [10] |

| SEDDS Component (Isopropyl Myristate) | - | ~112.35 mg/mL | - | [13] |

| SEDDS Component (Isopropyl Alcohol) | - | 83.67 mg/mL | - | |

| SEDDS Component (Tween 80) | - | 64.72 mg/mL | - |

Key Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[16]

-

Preparation: Prepare a series of aqueous buffer solutions covering the physiological pH range (e.g., 1.2, 4.5, 6.8).[16] Prepare the specific solvent systems to be tested (e.g., water with lactobionic acid, surfactant solutions).

-

Addition of Drug: Add an excess amount of the clarithromycin formulation to a known volume of each medium in a sealed container (e.g., glass vial). The amount should be sufficient to ensure a saturated solution with solid drug remaining.

-

Equilibration: Place the containers in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.[5][7][8]

-

Sample Collection: After agitation, allow the samples to stand for a short period to let undissolved particles settle.

-

Separation: Withdraw an aliquot of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solids.

-

Analysis: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved clarithromycin using a validated analytical method, such as HPLC-UV.[5][8][14] Perform at least three replicate determinations for each condition.[16]

Drug Quantification (General HPLC Method)

-

System: A reverse-phase High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is typically used.[5][8]

-

Column: A C18 column is commonly employed.

-

Mobile Phase: A mixture of an organic solvent and an aqueous buffer is used. A reported mobile phase is acetonitrile (B52724) and sodium dihydrogen phosphate (B84403) (2:3 v/v).[8]

-

Detection: UV detection is performed at a wavelength where clarithromycin has significant absorbance (e.g., 210 nm).[14]

-

Quantification: A calibration curve is generated using standard solutions of known clarithromycin concentrations. The concentration in the test samples is determined by comparing their peak areas to the calibration curve.

Nanosuspension Preparation (Sonoprecipitation Method)

This protocol is adapted from methodologies used to create drug nanosuspensions.[11]

-

Drug Solution: Dissolve clarithromycin in a suitable acidic solution (e.g., dilute HCl) to achieve complete solubilization.

-

Stabilizer Solution: Prepare an aqueous solution of a stabilizer, such as Hydroxypropyl Methylcellulose (HPMC), Poloxamer 188, or PVA.

-

Precipitation: Place the stabilizer solution in a beaker under high-intensity sonication (using a probe sonicator).

-

pH Adjustment: While sonicating, slowly add a base (e.g., NaOH solution) to the drug-acid solution to raise the pH. As the pH increases, clarithromycin will precipitate out of the solution.

-

Nanoparticle Formation: The high-energy sonication process controls the particle nucleation and growth, resulting in the formation of nanoparticles. The stabilizer adsorbs onto the surface of the newly formed particles, preventing aggregation.

-

Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index, and zeta potential.

Conclusion

The enhancement of clarithromycin solubility is a multi-step process, beginning with the crucial formation of the this compound salt. This primary mechanism transforms the practically insoluble drug into a form suitable for aqueous formulations. For further significant improvements, secondary strategies are employed. Co-solvents and surfactants enhance solubility through micellar encapsulation, while advanced methods like solid dispersions and nanotechnology fundamentally alter the drug's physical state (to amorphous) or particle size, respectively, to boost dissolution rates. For oral delivery, SEDDS and cyclodextrin complexation offer sophisticated means to keep the drug in a solubilized state. The choice of a specific enhancement strategy depends on the desired dosage form, route of administration, and required solubility targets. A comprehensive understanding of these mechanisms is essential for the successful development of effective clarithromycin drug products.

References

- 1. rjptonline.org [rjptonline.org]

- 2. rjptonline.org [rjptonline.org]

- 3. brieflands.com [brieflands.com]

- 4. mdpi.com [mdpi.com]

- 5. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. [PDF] Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and Characterization of pH-Independent Sustained-Release Tablets Containing Hot Melt Extruded Solid Dispersions of Clarithromycin : Tablets Containing Solid Dispersions of Clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jetir.org [jetir.org]

- 13. Novel Clarithromycin Loaded Self Emulsifying Drug Delivery System for Amplification of Solubility and Oral Bioavailability [zenodo.org]

- 14. Dissolution Enhancement of Clarithromycin Using Ternary Cyclodextrin Complexation - IJPRS [ijprs.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Role of Lactobionic Acid in the Formation of Clarithromycin Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clarithromycin (B1669154), a macrolide antibiotic, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility. This poor solubility presents a significant challenge in the development of parenteral dosage forms, which are crucial for treating severe infections. Salt formation with suitable counter-ions is a widely employed strategy to enhance the aqueous solubility and dissolution rate of poorly soluble drugs. This technical guide provides an in-depth analysis of the role of lactobionic acid in the formation of a highly soluble salt of clarithromycin, enabling the development of intravenous formulations. We will delve into the physicochemical properties, synthesis, and stability of clarithromycin lactobionate (B10762962), supported by experimental data and detailed methodologies.

The Challenge of Clarithromycin's Poor Solubility

Clarithromycin is practically insoluble in water, with a reported solubility of approximately 0.33 mg/mL.[1] This low solubility hinders its formulation into aqueous parenteral products, which require complete dissolution of the active pharmaceutical ingredient (API). The dimethylamino group on the desosamine (B1220255) sugar of clarithromycin is the only ionizable moiety, with a pKa of 8.8, allowing for salt formation with acids.[1]

Lactobionic Acid as a Superior Salt Former

Lactobionic acid, a disaccharide formed from galactose and gluconic acid, has been identified as a highly effective agent for increasing the water solubility of clarithromycin.[1] Studies comparing various acids have demonstrated that lactobionic acid is the most effective in enhancing clarithromycin's solubility, making it a suitable candidate for developing a soluble salt for injection.[1] The resulting salt, clarithromycin lactobionate, exhibits significantly improved aqueous solubility.

Physicochemical Properties: A Comparative Analysis

The formation of the lactobionate salt dramatically alters the physicochemical properties of clarithromycin. The following tables summarize the key quantitative data, comparing the parent drug with its lactobionate salt.

Table 1: Comparative Solubility of Clarithromycin and this compound

| Compound | Aqueous Solubility | Notes |

| Clarithromycin | ~ 0.33 mg/mL | Practically insoluble in water.[1] |

| This compound | Formulations can achieve concentrations of 50 mg/mL upon reconstitution.[1] | Significantly enhanced solubility, suitable for intravenous administration. |

Table 2: Comparative Thermal Properties of Clarithromycin and Lactobionic Acid

| Compound | Melting Point (°C) | Analytical Method |

| Clarithromycin | ~ 228.51 | Differential Scanning Calorimetry (DSC)[1] |

| Lactobionic Acid | ~ 61.75 | Differential Scanning Calorimetry (DSC)[1] |

Table 3: Stability of Reconstituted this compound Solution

| Storage Condition | Duration of Stability | Parameter Measured |

| 5 ± 3°C | 48 hours | Physicochemical stability |

| 25 ± 2°C | 24 hours | Physicochemical stability |

| 4°C | > 5 days | > 90% of drug remained[1] |

Lyophilized powder for injection has a shelf-life of over 24 months when stored under appropriate conditions.[1]

The Mechanism of Salt Formation

The formation of this compound is an acid-base reaction. The basic dimethylamino group on the desosamine sugar of clarithromycin is protonated by the acidic carboxylic group of lactobionic acid. This ionic interaction results in the formation of a soluble salt.

Caption: Clarithromycin and Lactobionic Acid Salt Formation.

Experimental Protocols

Synthesis of this compound

The following is a generalized protocol based on patented synthesis methods.[2][3]

-

Preparation of Lactobionic Acid Solution:

-

Salt Formation Reaction:

-

Dissolve clarithromycin in acetone (B3395972) with heating (40-55°C) and stirring.[2][3]

-

Slowly add the prepared lactobionic acid aqueous solution to the clarithromycin solution.

-

Monitor the pH of the reaction mixture, aiming for a final pH between 6.0 and 7.0.[2]

-

Continue stirring until the solution becomes clear, indicating the completion of the salt formation.

-

-

Isolation and Purification:

-

Add activated carbon to decolorize the solution, followed by filtration.

-

Cool the filtrate to induce crystallization (10-20°C).[2]

-

Collect the crystalline this compound by centrifugation or filtration.

-

Dry the product under vacuum.

-

Characterization Methods

A stability-indicating HPLC method is crucial for the analysis of this compound.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. The exact ratio may vary depending on the specific method.

-

Detection: UV detection at a wavelength around 205-210 nm.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.

DSC is used to determine the thermal properties of the salt and its components.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

-

Heating Rate: A typical heating rate is 10°C/min.

-

Temperature Range: Scan from room temperature to a temperature above the melting point of the components (e.g., 300°C).

-

Atmosphere: Purge with an inert gas like nitrogen.

Experimental and Logical Relationship Diagrams

Caption: Experimental Workflow for Synthesis and Characterization.

Caption: Logical Relationship of Property Improvement.

Conclusion

The formation of a lactobionate salt of clarithromycin is a critical step in overcoming the inherent poor aqueous solubility of the drug. This strategy has successfully enabled the development of a stable and effective intravenous formulation. The use of lactobionic acid provides a significant enhancement in solubility, allowing for the preparation of parenteral solutions at clinically relevant concentrations. The detailed understanding of the synthesis, physicochemical properties, and stability of this compound is essential for drug development professionals working on the formulation of poorly soluble APIs.

References

- 1. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. env.go.jp [env.go.jp]

- 3. Dissolution Rate Enhancement of Clarithromycin Using Ternary Ground Mixtures: Nanocrystal Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Clarithromycin Lactobionate in Disrupting Bacterial Protein Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanism by which clarithromycin (B1669154) lactobionate, a prominent member of the macrolide antibiotic class, inhibits bacterial protein synthesis. The document delves into its interaction with the bacterial ribosome, the context-dependent nature of its inhibitory action, and the experimental methodologies used to elucidate these intricate processes.

Executive Summary

Clarithromycin exerts its bacteriostatic effect by targeting the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[1][2] Initially conceptualized as a simple "plug" in the nascent peptide exit tunnel (NPET), recent evidence reveals a more nuanced mechanism.[3][4] Clarithromycin acts as a modulator of translation, with its inhibitory activity being dependent on the specific amino acid sequence of the nascent polypeptide chain.[3][4][5] This context-specific inhibition leads to the dissociation of peptidyl-tRNA from the ribosome, ultimately halting protein elongation.[6][7] Resistance to clarithromycin primarily arises from specific point mutations in the 23S rRNA, which alter the drug's binding site.[8][9][10][11]

Molecular Interaction with the Bacterial Ribosome

Clarithromycin binds within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit, in close proximity to the peptidyl transferase center (PTC).[3][5][7][12][13] This binding site is primarily composed of 23S ribosomal RNA (rRNA).

Key interactions include:

-

Hydrogen Bonds: A hydrogen bond forms between the 2'-OH group of clarithromycin's desosamine (B1220255) sugar and nucleotide A2058 of the 23S rRNA.[12]

-

Van der Waals Contacts: The drug establishes tight van der Waals contacts with several other key nucleotides, including A2062, A2503, and C2505.[12]

-

Conformational Changes: The binding of clarithromycin can induce conformational changes in the ribosome, such as the reorientation of nucleotide A2062, which can in turn modulate the activity of the PTC.[12]

The following diagram illustrates the binding site of clarithromycin within the 50S ribosomal subunit.

References

- 1. What is the mechanism of Clarithromycin? [synapse.patsnap.com]

- 2. Possible mechanisms of action of clarithromycin and its clinical application as a repurposing drug for treating multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Macrolide Antibiotics Work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Molecular mechanisms of clarithromycin resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resistance to clarithromycin and gastroenterologist’s persistence roles in nomination for Helicobacter pylori as high priority pathogen by World Health Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Unveiling the Immunomodulatory Landscape of Clarithromycin Lactobionate: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Clarithromycin (B1669154), a macrolide antibiotic, has long been recognized for its antimicrobial properties. However, a growing body of evidence highlights its significant immunomodulatory effects, independent of its action on bacteria.[1][2] This technical guide delves into the in vitro immunomodulatory activities of Clarithromycin lactobionate (B10762962), the intravenous formulation of clarithromycin. It aims to provide a comprehensive resource for researchers and drug development professionals exploring its therapeutic potential in inflammatory and immune-mediated conditions. This document summarizes key quantitative data, provides detailed experimental protocols for reproducing pivotal studies, and visualizes the underlying molecular pathways.

Data Presentation: Quantitative Effects on Cytokine Production

Clarithromycin exerts a profound influence on the production of various cytokines by immune cells. The following tables summarize the quantitative data from several in vitro studies, showcasing the concentration-dependent effects of clarithromycin on cytokine secretion by different immune cell types.

Table 1: Effect of Clarithromycin on Cytokine Production by Human Monocytes/Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Stimulant | Clarithromycin Concentration | % Change in Production | Reference |

| TNF-α | LPS | 1.6 - 40 µg/mL | ↓ (Concentration-dependent) | [3] |

| IL-1α | LPS | 1.6 - 40 µg/mL | ↓ (Concentration-dependent) | [3] |

| IL-1β | LPS | 1.6 - 40 µg/mL | ↓ (Concentration-dependent) | [3] |

| IL-6 | LPS | 1.6 - 40 µg/mL | ↓ (Deeply suppressed) | [3] |

| IL-10 | LPS | 1.6 - 40 µg/mL | ↑ (Enhanced) | [3] |

| GM-CSF | LPS | 1.6 - 40 µg/mL | ↓ (Concentration-dependent) | [3] |

| IL-1 Receptor Antagonist | LPS | 1.6 - 40 µg/mL | ↓ (Concentration-dependent) | [3] |

| TNF-α | LPS | Not Specified | ↓ (Decreased ex vivo release) | [4] |

| IL-2 | Mitogen | Not Specified | ↓ (Suppressed) | [5] |

| IL-8 | Not Specified | Not Specified | ↓ (Inhibited) | [6] |

Table 2: Effect of Clarithromycin on Cytokine Production by Murine Dendritic Cells (DCs)

| Cytokine | Stimulant | Clarithromycin Concentration | % Change in Production | Reference |

| IL-6 | LPS | Not Specified | ↓ (Significantly inhibited) | [7] |

| IL-10 | LPS | Not Specified | No Significant Effect | |

| IL-12p40 | LPS | Not Specified | No Significant Effect | |

| TNF-α | LPS | Not Specified | No Significant Effect | |

| IFN-γ | LPS | Not Specified | No Significant Effect | |

| IL-2 | LPS (co-culture with T cells) | Not Specified | ↓ (Significantly decreased) | [8] |

Table 3: Effect of Clarithromycin on Cytokine Production by Human Synoviocytes

| Cytokine | Stimulant | Clarithromycin Concentration | % Change in Production | Reference |

| IL-1β | Spontaneous & IFN-γ, IL-1β, TPA | 0.1 - 10 µg/mL | ↓ (Significantly suppressed) | [9] |

| IL-6 | Spontaneous & IFN-γ, IL-1β, TPA | 0.1 - 10 µg/mL | ↓ (Significantly suppressed) | [9] |

| IL-8 | Spontaneous & IFN-γ, IL-1β, TPA | 0.1 - 10 µg/mL | ↓ (Significantly suppressed) | [9] |

| G-CSF | Spontaneous & IFN-γ, IL-1β, TPA | 0.1 - 10 µg/mL | ↓ (Significantly suppressed) | [9] |

| GM-CSF | Spontaneous & IFN-γ, IL-1β, TPA | 0.1 - 10 µg/mL | ↓ (Significantly suppressed) | [9] |

| IL-10 | Spontaneous & IFN-γ, IL-1β, TPA | 0.1 - 10 µg/mL | No Enhancement | [9] |

Core Signaling Pathways Modulated by Clarithromycin

Clarithromycin exerts its immunomodulatory effects by targeting key intracellular signaling pathways that regulate inflammatory responses. The two primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of pro-inflammatory gene expression.[6] In vitro studies have demonstrated that clarithromycin can inhibit the activation of NF-κB in various cell types, including human peripheral blood mononuclear cells and pulmonary epithelial cells.[6][10] This inhibition is not linked to the preservation of IκBα expression, suggesting that clarithromycin may act downstream in the pathway, potentially by modulating the nuclear translocation of NF-κB or its binding to DNA.[6][10]

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is another crucial signaling cascade involved in the inflammatory response, particularly in the production of pro-inflammatory cytokines and the regulation of mucin gene expression.[11] Clarithromycin has been shown to suppress TNF-α-induced MUC5AC mucin gene expression in human airway epithelial cells by inducing MAPK phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK.[11]

Experimental Protocols

To facilitate further research and validation of the immunomodulatory effects of Clarithromycin lactobionate, this section provides detailed methodologies for key in vitro experiments.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocyte-Derived Macrophages

This protocol describes the isolation of PBMCs from whole blood and their subsequent differentiation into macrophages.

Materials:

-

Human whole blood collected in EDTA or heparin-containing tubes

-

Ficoll-Paque PLUS (or equivalent density gradient medium)

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete medium)

-

Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)

-

Centrifuge

-

Laminar flow hood

-

Cell culture plates/flasks

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.

-

Collect the mononuclear cell layer (buffy coat) and transfer it to a new centrifuge tube.

-

Wash the cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in complete medium.

-

Count the cells using a hemocytometer and assess viability with trypan blue exclusion.

-

To differentiate monocytes into macrophages, plate the PBMCs at a density of 1 x 10^6 cells/mL in cell culture plates.

-

After 2-4 hours of incubation at 37°C in a 5% CO2 incubator, non-adherent cells (lymphocytes) are removed by washing with warm PBS.

-

Add fresh complete medium containing 50 ng/mL of M-CSF to the adherent monocytes.

-

Culture the cells for 5-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days, to allow for differentiation into macrophages.

In Vitro Stimulation and Cytokine Quantification by ELISA

This protocol outlines the stimulation of immune cells with Lipopolysaccharide (LPS) and the subsequent measurement of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cultured immune cells (e.g., macrophages, PBMCs)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution

-

Complete cell culture medium

-

Cytokine-specific ELISA kits (e.g., for TNF-α, IL-6, IL-10)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Seed the cultured cells in 24- or 48-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (medium alone).

-

Stimulate the cells with a final concentration of 100 ng/mL LPS. Include an unstimulated control.

-

Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Perform the cytokine ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add the cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. f. Wash the plate and add a substrate solution (e.g., TMB). g. Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Flow Cytometry Analysis of Lymphocyte Apoptosis

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in lymphocytes by flow cytometry.

Materials:

-

Isolated lymphocytes

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Culture lymphocytes in the presence or absence of this compound for a specified duration (e.g., 24-48 hours).

-

Harvest the cells and wash them twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Western Blot Analysis of NF-κB Activation

This protocol details the detection of NF-κB activation by monitoring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit via Western blotting.

Materials:

-

Cultured cells (e.g., monocytes, epithelial cells)

-

This compound

-

LPS or TNF-α for stimulation

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Pre-treat cells with this compound followed by stimulation with LPS or TNF-α for a short duration (e.g., 30 minutes).

-

For total cell lysates, wash cells with cold PBS and lyse with lysis buffer. For subcellular fractionation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (β-actin for total and cytoplasmic extracts, Lamin B1 for nuclear extracts).

Conclusion

The in vitro evidence strongly supports the immunomodulatory properties of this compound. Its ability to modulate cytokine production, influence immune cell function, and inhibit key inflammatory signaling pathways, such as NF-κB and p38 MAPK, underscores its potential as a therapeutic agent beyond its antimicrobial activity. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the non-antibiotic effects of clarithromycin in a variety of disease contexts. Further in vitro and in vivo studies are warranted to fully elucidate its mechanisms of action and translate these findings into novel therapeutic strategies.

References

- 1. Cytokine Enzyme-Linked Immunosorbent Assay (ELISA) [bio-protocol.org]

- 2. Monocyte isolation and culture [bio-protocol.org]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Cytokine Elisa [bdbiosciences.com]

- 7. Video: Isolation Protocol of Mouse Monocyte-derived Dendritic Cells and Their Subsequent In Vitro Activation with Tumor Immune Complexes [jove.com]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Investigating the Anti-Cancer Properties of Clarithromycin Lactobionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clarithromycin, a macrolide antibiotic, has garnered significant attention for its potential as a repurposed anti-cancer agent. This technical guide provides a comprehensive overview of the anti-cancer properties of Clarithromycin lactobionate (B10762962), focusing on its core mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area. The guide also includes visualizations of the key signaling pathways and experimental workflows to offer a clear and concise understanding of the compound's multifaceted anti-neoplastic effects.

Introduction

The repurposing of existing drugs for oncology applications presents a promising strategy to accelerate the development of novel cancer therapies. Clarithromycin, a widely used macrolide antibiotic, has demonstrated potent anti-cancer activities in a variety of preclinical and clinical settings. Its mechanisms of action are diverse, extending beyond its antimicrobial properties to include the modulation of critical cellular processes such as autophagy, apoptosis, and inflammation. This guide delves into the intricate molecular mechanisms through which Clarithromycin lactobionate exerts its anti-tumor effects and provides the necessary technical information for researchers to investigate its therapeutic potential further.

Mechanisms of Action

This compound exhibits a multi-pronged attack on cancer cells, primarily through the inhibition of autophagy, induction of apoptosis, and modulation of key signaling pathways.

Autophagy Inhibition

A primary mechanism of Clarithromycin's anti-cancer activity is the disruption of the autophagic process. Autophagy is a cellular recycling process that cancer cells often exploit to survive under stressful conditions, such as chemotherapy. Clarithromycin appears to block the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and eventual cell death.[1][2] This action sensitizes cancer cells to conventional chemotherapeutic agents.[3]

Induction of Apoptosis

Clarithromycin has been shown to directly induce apoptosis, or programmed cell death, in various cancer cell lines.[1] This process is often mediated through the modulation of key apoptotic proteins. For instance, in colorectal cancer cells, Clarithromycin treatment leads to an increase in the percentage of cells in the sub-G1 phase, a hallmark of apoptosis, and the activation of caspases.[4]

Modulation of Signaling Pathways

Clarithromycin influences several key signaling pathways that are often dysregulated in cancer.

-

NF-κB Signaling Pathway: Clarithromycin has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[5][6] By suppressing NF-κB, Clarithromycin can reduce the expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby contributing to its anti-cancer effects.[7]

-

ERK Signaling Pathway: The Extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation and survival. Clarithromycin has been shown to suppress the phosphorylation of ERK1/2, leading to cell cycle arrest at the G1 phase and inhibition of cell growth.[8]

Data Presentation

The following tables summarize the quantitative data on the anti-cancer effects of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Clarithromycin (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 80.0 - 154.4 | [6] |

| LS174T | Colorectal Cancer | 80.0 - 154.4 | [6] |

| U-937 | Human monocytic | ~3 µg/ml | [5][6] |

| Jurkat | T-cell leukemia | ~10 µg/ml | [5][6] |

| A549 | Lung adenocarcinoma | ~3 µg/ml | [5][6] |

Table 2: Induction of Apoptosis by Clarithromycin

| Cancer Cell Line | Treatment | Apoptotic Cells (%) | Assay Method | Reference |

| HCT116 | 160 µM Clarithromycin (48h) | Increased percentage of early apoptotic cells | Annexin V/PI Staining | [1][4] |

| CCL229 | 25-35 µmol/L Clotrimazole | Dose and time-dependent increase | Flow Cytometry, TUNEL | [9] |

Table 3: In Vivo Tumor Growth Inhibition by Clarithromycin

| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Nude mice with HCT116 xenografts | Colorectal Cancer | 15 mg/kg daily (oral gavage) for 14 days | Significant reduction in tumor volume (P=0.0001) | [10][11] |

| Rats with 13762NF mammary adenocarcinoma | Mammary Adenocarcinoma | 2 mg/kg daily for 21 days (in combination with carboplatin (B1684641) or cyclophosphamide) | Significant decrease in death rate | [12] |

| Mouse dorsal air sac model | Lung Cancer | 100 mg/kg twice daily (intraperitoneally) | Reduced dense capillary network to ~30% of control | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of this compound against cancer cell lines.[5][12][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway

This protocol is designed to analyze the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway.[2][15]

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against NF-κB p65, phospho-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Preparation and Implantation: Harvest cancer cells in their logarithmic growth phase. Resuspend the cells in a mixture of PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL. Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection.

-

Endpoint Analysis: Continue treatment for a predetermined period (e.g., 14-21 days). At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Compare the tumor weights and volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion

This compound demonstrates significant anti-cancer properties through a variety of mechanisms, including the potent inhibition of autophagy, induction of apoptosis, and modulation of critical cancer-related signaling pathways. The quantitative data from preclinical studies underscore its potential as a therapeutic agent, both as a monotherapy and in combination with existing chemotherapies. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to further elucidating the anti-neoplastic activities of Clarithromycin and advancing its clinical development for the treatment of cancer. Further investigation into its efficacy across a broader range of malignancies and its potential for synergistic combinations with other anti-cancer drugs is warranted.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clarithromycin modulates Helicobacter pylori-induced activation of nuclear factor-κB through classical and alternative pathways in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Clarithromycin Inhibits NF-κB Activation in Human Peripheral Blood Mononuclear Cells and Pulmonary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clarithromycin inhibits NF-kappaB activation in human peripheral blood mononuclear cells and pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Clotrimazole induced apoptosis in human colon cancer cell line CCL229] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Cell Cycle Arrest in Different Cancer Cell Lines (Liver, Breast, and Colon) Induces Apoptosis under the Influence of the Chemical Content of Aeluropus lagopoides Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Clarithromycin Lactobionate: A Technical Guide to pKa, Formulation, and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the acid dissociation constant (pKa) of clarithromycin (B1669154) lactobionate (B10762962) in the development of parenteral formulations. Clarithromycin, a macrolide antibiotic, exhibits poor aqueous solubility, a significant hurdle in the formulation of intravenous dosage forms. The formation of the lactobionate salt is a key strategy to enhance its solubility and enable effective parenteral administration. This guide provides a comprehensive overview of the physicochemical properties of clarithromycin lactobionate, with a focus on its pKa, and details the profound influence of this parameter on formulation strategies, stability, and analytical method development.

Physicochemical Properties of Clarithromycin and its Lactobionate Salt

Clarithromycin is a weak base with a pKa of approximately 8.8 for its dimethylamino group.[1][2] This pKa value indicates that clarithromycin is predominantly in its ionized, more water-soluble form in acidic environments (pH < pKa) and exists primarily as the poorly soluble free base at physiological and alkaline pH. The inherent low water solubility of the free base necessitates the use of strategies to improve its aqueous solubility for parenteral formulations.

The formation of a salt with lactobionic acid to create this compound is a widely adopted and effective approach. Lactobionic acid is a polyhydroxy carboxylic acid that is highly soluble in water and is used to form soluble salts of basic drugs.[2]

Table 1: Physicochemical Data of Clarithromycin

| Property | Value | Reference |

| Chemical Formula | C38H69NO13 | [3] |

| Molecular Weight | 747.96 g/mol | [3] |

| pKa (dimethylamino group) | ~8.8 | [1][2] |

| Aqueous Solubility (free base) | Practically insoluble in water | [1][4] |

| Solubility in 0.1 N HCl | Soluble | [4] |

| Solubility in Phosphate (B84403) Buffer (pH 7.4) | Very slightly soluble | [4] |

The Influence of pKa on Formulation Development

The pKa of clarithromycin is a pivotal factor guiding the formulation development of its parenteral dosage forms. Understanding the relationship between pH and the ionization state of the drug is crucial for optimizing solubility, ensuring stability, and achieving the desired therapeutic effect.

Solubility and pH

The aqueous solubility of clarithromycin is highly pH-dependent.[1][5] As a weak base, its solubility increases significantly in acidic conditions where the dimethylamino group is protonated. Conversely, as the pH increases towards and beyond the pKa, the equilibrium shifts towards the un-ionized form, leading to a sharp decrease in solubility.

Stability Considerations

The stability of clarithromycin is also influenced by pH. The drug is known to be more stable in acidic to neutral conditions and is susceptible to degradation at alkaline pH. Therefore, the formulation of this compound for injection is typically buffered to a pH range that ensures both adequate solubility and optimal stability. The pH of the final reconstituted solution is a critical quality attribute that must be carefully controlled.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of clarithromycin.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of clarithromycin in a suitable co-solvent system (e.g., methanol-water mixture) to achieve a final concentration of approximately 1-5 mM. The co-solvent is necessary due to the low aqueous solubility of the free base.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostated vessel maintained at a constant temperature (e.g., 25 °C) and continuously stir with a magnetic stirrer.

-

Titration Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH value after each addition, ensuring the reading stabilizes.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the aqueous solubility of this compound at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10) using appropriate buffer systems (e.g., phosphate, citrate).

-

Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume of each buffer solution. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow for complete equilibration.

-

Sample Analysis: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) that does not bind the drug.

-

Quantification: Analyze the concentration of clarithromycin in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products in parenteral formulations.

Methodology:

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C8 or C18, is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is commonly employed. The pH of the mobile phase should be optimized to ensure good peak shape and resolution.

-

Detection: UV detection at a wavelength of approximately 210 nm is suitable for clarithromycin.

-

Flow Rate and Temperature: These parameters should be optimized to achieve efficient separation within a reasonable run time.

-

-

Forced Degradation Studies: To establish the stability-indicating nature of the method, subject the this compound solution to various stress conditions, including:

-

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperature.

-

Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperature.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% H2O2).

-

Thermal Degradation: Exposure to high temperature.

-

Photodegradation: Exposure to UV and visible light.

-

-

Method Validation: Validate the developed method according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks.

Visualizations

Clarithromycin's Mechanism of Action

Clarithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center, thereby blocking the translocation of peptides.

Caption: Clarithromycin's mechanism of action: Inhibition of bacterial protein synthesis.

Experimental Workflow for Parenteral Formulation Development

The development of a parenteral formulation for a poorly soluble drug like clarithromycin involves a systematic workflow, from initial characterization to the final lyophilized product.

Caption: Workflow for parenteral formulation development of this compound.

Conclusion

The pKa of clarithromycin is a fundamental physicochemical property that dictates its solubility and stability, thereby profoundly influencing the formulation strategies for its parenteral dosage forms. The formation of the lactobionate salt is a critical step in overcoming the poor aqueous solubility of the free base, enabling the development of a safe and effective intravenous product. A thorough understanding of the interplay between pKa, pH, solubility, and stability, coupled with robust analytical methodologies, is essential for the successful development and commercialization of this compound for injection. This guide provides a foundational framework for researchers and drug development professionals working with this important antibiotic.